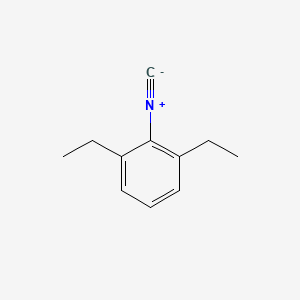
2,6-Diethylphenylisonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethylphenylisonitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- CAS Number : 2769-71-3
- IUPAC Name : 2-isocyano-1,3-diethylbenzene
The compound features a phenyl ring substituted with two ethyl groups and an isocyanide functional group. This structure contributes to its reactivity and utility in various chemical processes.
Synthesis and Organic Chemistry
2,6-Diethylphenylisonitrile has been utilized in the synthesis of complex organic molecules. Its role as a precursor in the formation of metallaamidine complexes is notable. For instance, it can react with transition metals to form homoleptic complexes such as Mo(η²-Me2NCN-2,6-C6H3)₄, which are valuable in catalysis and materials science .
Table 1: Synthesis Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Metal Complex Formation | Mo(η²-Me2NCN-2,6-C6H3)₄ | |
| Reaction with β-diketones | Various derivatives | |
| Polymerization | Polymeric isocyanide derivatives |
Chromatography Applications
The compound serves as a chiral stationary phase in normal-phase liquid chromatography (NPLC). This application is crucial for the separation of enantiomers in pharmaceutical research and development. The use of this compound enhances the resolution of chiral compounds due to its unique interactions with different analytes .
Material Science
In materials science, this compound has been explored for its potential in developing advanced materials. Its incorporation into polymer matrices has shown promise for improving mechanical properties and thermal stability. Research indicates that isocyanides can enhance the performance of polymers used in coatings and adhesives .
Biological Applications
Recent studies have highlighted the biological potential of compounds related to this compound. For example, derivatives have demonstrated antimicrobial and antioxidant activities. These properties make them candidates for further exploration in biomedical applications .
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of synthesized derivatives showed significant inhibition against various pathogens, suggesting that modifications to the isocyanide structure could enhance bioactivity .
Table 2: Safety Information
| Hazard Classification | Description |
|---|---|
| Acute Toxicity Category 2 | Toxic if swallowed |
| Acute Toxicity Category 3 | Toxic in contact with skin |
| Acute Toxicity Category 3 | Fatal if inhaled |
特性
CAS番号 |
2980-92-9 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
1,3-diethyl-2-isocyanobenzene |
InChI |
InChI=1S/C11H13N/c1-4-9-7-6-8-10(5-2)11(9)12-3/h6-8H,4-5H2,1-2H3 |
InChIキー |
HQEMVCBNLSTVAX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)[N+]#[C-] |
正規SMILES |
CCC1=C(C(=CC=C1)CC)[N+]#[C-] |
Key on ui other cas no. |
2980-92-9 |
同義語 |
2,6-DEPI 2,6-diethylphenylisonitrile |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














